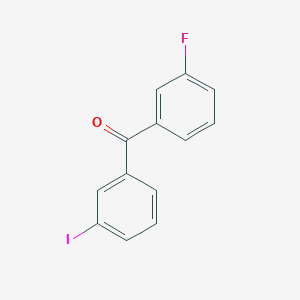

3-Fluoro-3'-iodobenzophenone

Descripción

3-Fluoro-3'-iodobenzophenone is a halogenated benzophenone derivative characterized by a fluorine atom at the 3-position and an iodine atom at the 3'-position of the benzophenone scaffold. This compound is of interest in synthetic organic chemistry and materials science due to the unique electronic and steric effects imparted by the fluorine and iodine substituents. Its synthesis often involves halogenation strategies, such as electrophilic substitution or polymer-supported diazotization-iodination processes, which optimize radiochemical yields (RCYs) in isotopic labeling .

Propiedades

IUPAC Name |

(3-fluorophenyl)-(3-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FIO/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDZWNIDRDFCKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641516 | |

| Record name | (3-Fluorophenyl)(3-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-25-6 | |

| Record name | (3-Fluorophenyl)(3-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3’-iodobenzophenone typically involves the introduction of fluorine and iodine atoms into the benzophenone structure. One common method is the halogenation of benzophenone derivatives using appropriate fluorinating and iodinating agents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the halogenation process .

Industrial Production Methods: In an industrial setting, the production of 3-Fluoro-3’-iodobenzophenone may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions: 3-Fluoro-3’-iodobenzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride, potassium tert-butoxide, or lithium diisopropylamide are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Catalysts like palladium or nickel complexes, along with bases such as triethylamine or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated or iodinated derivatives, while coupling reactions can produce biaryl compounds or other complex structures .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

3-Fluoro-3'-iodobenzophenone has shown promise in drug development due to its potential therapeutic applications. Research indicates that its derivatives may exhibit pharmacological activities, such as anti-inflammatory and anticancer properties.

Anticancer Properties

In vitro studies have demonstrated the compound's ability to inhibit the proliferation of various cancer cell lines. For instance, it exhibited an IC50 value of approximately 9.22 µM against HeLa (cervical cancer) cells, indicating potent cytotoxic effects.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Viable Cells (%) at 10 µM |

|---|---|---|

| MCF-7 | 8.47 | 45.22% after 48h |

| HeLa | 9.22 | 46.77% after 48h |

| NIH-3T3 | 89.8 | Minimal effect |

These findings suggest that while the compound is effective against cancerous cells, it exhibits minimal toxicity towards non-cancerous cells, as observed in NIH-3T3 fibroblasts.

2. Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties against various bacterial strains.

Table 2: Antimicrobial Activity Overview

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory effect observed |

| Escherichia coli | Moderate activity noted |

The compound's biological activity is attributed to its ability to interact with specific molecular targets within cells, potentially inhibiting enzymes essential for DNA replication and repair.

3. Materials Science

In the industrial sector, this compound is utilized in the development of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Case Studies

Several studies have evaluated the efficacy of this compound in different biological contexts:

Breast Cancer Cell Proliferation

A study reported that treatment with the compound resulted in a significant decrease in cell viability in MCF-7 cells over a period of 72 hours, demonstrating time-dependent cytotoxicity.

Antimicrobial Efficacy

Another investigation highlighted the compound's potential as a biochemical probe for studying enzyme activity related to bacterial infections, indicating its dual role in both anticancer and antimicrobial applications.

Mecanismo De Acción

The mechanism of action of 3-Fluoro-3’-iodobenzophenone involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to target molecules. For example, the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can facilitate its interaction with electron-rich sites on biological macromolecules .

Comparación Con Compuestos Similares

Key Observations:

- Electron-Withdrawing Effects: Fluorine and iodine in this compound synergistically deactivate the aromatic rings, directing electrophilic substitutions to meta/para positions. In contrast, hydroxyl groups in 3-Fluoro-3',4'-dihydroxybenzophenone activate the ring for further functionalization .

- The acetoxy derivative’s lower decomposition temperature (178°C) highlights substituent sensitivity .

Actividad Biológica

3-Fluoro-3'-iodobenzophenone is a halogenated organic compound with notable biological activities that have drawn attention in various fields including medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications, supported by diverse research findings.

Chemical Structure and Properties

This compound (C₁₃H₈FIO) features a benzophenone backbone with fluorine and iodine substituents. The presence of these halogens can significantly influence its reactivity and biological interactions. The compound is typically synthesized through methods such as Friedel-Crafts acylation, which allows for the introduction of functional groups that enhance its biological activity .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, the compound showed an IC50 value of approximately 9.22 µM against HeLa cells, indicating potent cytotoxic effects .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Viable Cells (%) at 10 µM |

|---|---|---|

| MCF-7 | 8.47 | 45.22% after 48h |

| HeLa | 9.22 | 46.77% after 48h |

| NIH-3T3 | 89.8 | Minimal effect |

These findings suggest that while the compound is effective against cancerous cells, it exhibits minimal toxicity towards non-cancerous cells, as seen in NIH-3T3 fibroblasts .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it possesses activity against various bacterial strains, making it a candidate for further exploration in antimicrobial drug development.

Table 2: Antimicrobial Activity Overview

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory effect observed |

| Escherichia coli | Moderate activity noted |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The halogen substituents enhance its binding affinity to proteins and enzymes involved in critical cellular processes. For example, the compound may inhibit topoisomerases or other enzymes essential for DNA replication and repair, leading to apoptosis in cancer cells .

Case Studies

Several studies have evaluated the efficacy of this compound in different biological contexts:

- Breast Cancer Cell Proliferation : A study reported that treatment with the compound resulted in a significant decrease in cell viability in MCF-7 cells over a period of 72 hours, demonstrating time-dependent cytotoxicity.

- Antimicrobial Efficacy : Another investigation highlighted the compound's potential as a biochemical probe for studying enzyme activity related to bacterial infections, indicating its dual role in both anticancer and antimicrobial applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Fluoro-3'-iodobenzophenone, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Focus on halogenation and coupling strategies. For fluorination, consider electrophilic substitution using fluorine donors (e.g., Selectfluor) under anhydrous conditions. Iodination may employ Ullmann coupling or directed ortho-metalation with iodine sources (e.g., I₂/KI). Monitor reaction progress via TLC or HPLC, and optimize temperature (e.g., 60–100°C for cross-coupling) and catalyst systems (e.g., Pd/Cu for aryl-iodine bonds). Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) is recommended .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for the presence of fluorine and iodine atoms?

- Methodological Answer : Use NMR to confirm fluorine substitution (δ ≈ -110 to -120 ppm for aryl-F) and NMR to identify iodine-induced deshielding effects. High-resolution mass spectrometry (HRMS) ensures molecular ion integrity. For structural elucidation, IR spectroscopy can detect carbonyl stretches (~1650–1700 cm⁻¹). Note that iodine’s heavy atom effect may complicate X-ray crystallography but enhances anomalous scattering for precise structure determination .

Q. How does the electronic influence of fluorine and iodine substituents affect the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing nature activates the benzene ring toward nucleophilic substitution, while iodine’s polarizability facilitates oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Design experiments comparing reaction rates with non-halogenated analogs. Use DFT calculations to map electronic effects (e.g., Fukui indices) and predict regioselectivity .

Advanced Research Questions

Q. How can researchers design experiments to investigate the thermal and photochemical stability of this compound under various conditions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation thresholds (e.g., >200°C). For photostability, expose samples to UV light (λ = 254–365 nm) in controlled environments and analyze degradation products via LC-MS. Compare stability with structurally similar benzophenones (e.g., 3,4-dimethoxy derivatives) to isolate substituent effects .

Q. What strategies should be employed to resolve contradictions in crystallographic data for this compound derivatives, especially when comparing experimental and computational models?

- Methodological Answer : Reconcile discrepancies by refining X-ray diffraction data with software like SHELX or Olex2, ensuring proper treatment of heavy atoms (iodine). Validate computational models (e.g., Gaussian, ORCA) using hybrid functionals (B3LYP) and basis sets (def2-TZVP). Cross-validate bond lengths and angles with literature analogs (e.g., 4-Fluoro-3'-iododiphenyl ether) .

Q. What methodological considerations are critical when studying the environmental persistence and degradation pathways of this compound using advanced analytical techniques?

- Methodological Answer : Simulate environmental conditions (pH, UV exposure) in controlled reactors. Employ GC-MS or HPLC-QTOF to identify degradation byproducts (e.g., dehalogenated intermediates). Use isotopic labeling (, ) to trace reaction pathways. Compare degradation kinetics with regulatory benchmarks (e.g., OECD guidelines) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility and aggregation behavior of this compound in polar vs. non-polar solvents?

- Methodological Answer : Perform dynamic light scattering (DLS) to detect aggregates in solvents like DMSO or THF. Use UV-vis spectroscopy to monitor solubility via Beer-Lambert law adherence. Replicate conflicting experiments under identical conditions (temperature, purity standards >97% as per HPLC ).

Q. What experimental and computational approaches can resolve discrepancies in the catalytic activity of this compound in asymmetric synthesis?

- Methodological Answer : Conduct kinetic studies (e.g., Eyring plots) to compare enantioselectivity under varying catalytic loads. Use chiral stationary phase HPLC to quantify enantiomeric excess (ee%). Validate findings with molecular docking simulations (AutoDock Vina) to assess substrate-catalyst interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.